molecular formula C23H29NO3 B15016982 Octyl phenyl[(phenylcarbonyl)amino]acetate

Octyl phenyl[(phenylcarbonyl)amino]acetate

Cat. No.: B15016982
M. Wt: 367.5 g/mol
InChI Key: XOXIOEGQOQJSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OCTYL 2-PHENYL-2-(PHENYLFORMAMIDO)ACETATE: is an organic compound that belongs to the ester family Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OCTYL 2-PHENYL-2-(PHENYLFORMAMIDO)ACETATE typically involves the esterification of 2-phenyl-2-(phenylformamido)acetic acid with octanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which OCTYL 2-PHENYL-2-(PHENYLFORMAMIDO)ACETATE exerts its effects involves the hydrolysis of the ester bond under acidic or basic conditions. This hydrolysis releases 2-phenyl-2-(phenylformamido)acetic acid and octanol, which can then interact with various molecular targets. The ester bond’s stability and the conditions required for its hydrolysis are key factors in its mechanism of action .

Comparison with Similar Compounds

Uniqueness: Its structure allows for specific interactions in biological systems and makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

octyl 2-benzamido-2-phenylacetate

InChI

InChI=1S/C23H29NO3/c1-2-3-4-5-6-13-18-27-23(26)21(19-14-9-7-10-15-19)24-22(25)20-16-11-8-12-17-20/h7-12,14-17,21H,2-6,13,18H2,1H3,(H,24,25)

InChI Key

XOXIOEGQOQJSHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.